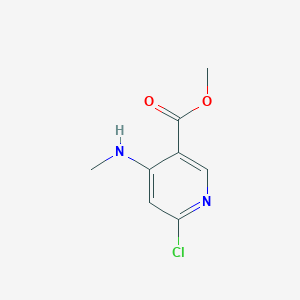

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate

Description

Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate (C₉H₁₁ClN₂O₂, MW: 214.65 g/mol) is a pyridine derivative with a chloro substituent at position 6, a methylamino group at position 4, and an ethyl ester at position 3 (Figure 1). It is synthesized via catalytic hydrogenation or reduction using lithium aluminum hydride (LAH), achieving yields up to 57% . The compound is characterized by its white solid form, solubility in organic solvents (e.g., THF, methanol), and applications as a key intermediate in pharmaceutical synthesis .

Properties

IUPAC Name |

methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-10-6-3-7(9)11-4-5(6)8(12)13-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMCCUAPYAUWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-chloro-3-pyridinecarboxylic acid.

Amidation: The 6-chloro-3-pyridinecarboxylic acid is then reacted with methylamine to form 6-chloro-4-(methylamino)pyridine-3-carboxylic acid.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and catalysts can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 6-substituted derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Hydrolysis: Formation of 6-chloro-4-(methylamino)pyridine-3-carboxylic acid.

Scientific Research Applications

Chemistry

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for various chemical modifications, making it valuable in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Chlorine can be replaced by nucleophiles | 6-substituted derivatives |

| Oxidation | Formation of N-oxides | N-Oxide derivatives |

| Reduction | Formation of amines | Amino derivatives |

| Hydrolysis | Ester group hydrolysis to form carboxylic acid | 6-Chloro-4-(methylamino)pyridine-3-carboxylic acid |

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies. It may interact with specific molecular targets, acting as an inhibitor or activator of certain enzymes or receptors.

Case Study: Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Medicine

The compound is explored for its therapeutic properties, particularly:

- Anticancer Activity: Studies indicate that it may inhibit cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects: It shows potential in treating autoimmune diseases by targeting the SYK pathway, which is crucial in inflammatory responses .

Table 2: Therapeutic Potential

| Application Area | Potential Benefits | Research Findings |

|---|---|---|

| Antimicrobial | Effective against bacterial and fungal infections | In vitro studies demonstrate efficacy |

| Anticancer | Inhibition of cancer cell growth | Cell line studies show reduced viability |

| Anti-inflammatory | Modulation of immune response | Animal models indicate reduced symptoms |

Industrial Applications

In the industrial sector, this compound is utilized in developing agrochemicals and pharmaceuticals. Its role as an intermediate in synthesizing various drugs highlights its importance in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

Key Observations :

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : The ethyl ester group in the target compound allows for hydrolysis to carboxylic acids, a common step in prodrug design . In contrast, methyl esters (e.g., ) may offer slower hydrolysis rates in vivo.

- Scalability : The use of Pd/C and LAH in the target compound’s synthesis suggests scalability for industrial applications .

Biological Activity

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈ClN₃O₂. Its structure features a pyridine ring with a chlorine atom at the 6th position and a methylamino group at the 4th position, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound has been shown to:

- Inhibit Specific Enzymes : It acts as an inhibitor of fibroblast growth factor receptors (FGFR), which play a crucial role in cell proliferation and differentiation. This inhibition can be beneficial in cancer therapies where FGFR signaling is aberrant .

- Modulate Dopamine Receptors : Preliminary studies indicate that derivatives of this compound may exhibit selective agonist activity towards D3 dopamine receptors, which are implicated in neuropsychiatric disorders .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Cancer Therapeutics : In a study examining the effects of FGFR inhibitors, this compound demonstrated a dose-dependent inhibition of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the downstream effects on MAPK/ERK signaling pathways, which are critical for tumor growth .

- Neuroprotection : Research into D3 receptor agonists has highlighted the neuroprotective effects of compounds similar to this compound. In vitro studies showed that these compounds could protect dopaminergic neurons from degeneration, indicating their potential utility in treating conditions like Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Key observations include:

Q & A

Basic: What are the common synthetic routes for Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate?

Methodological Answer:

The compound can be synthesized via multi-step pathways involving condensation, cyclization, and functional group modifications. A typical approach includes:

- Condensation : Reacting a substituted pyridine precursor (e.g., 6-chloropyridine derivative) with methylamine under basic conditions to introduce the methylamino group.

- Esterification : Using methyl chloroformate or methanol under acidic catalysis to form the carboxylate ester .

- Catalytic Optimization : Palladium or copper catalysts (e.g., Pd/C, CuI) in solvents like DMF or toluene improve yield and selectivity .

Advanced: How can competing reaction pathways be minimized during synthesis?

Methodological Answer:

Competing pathways (e.g., over-alkylation or ester hydrolysis) are addressed by:

- Temperature Control : Maintaining reactions at 60–80°C to avoid side reactions like decarboxylation .

- Protecting Groups : Temporarily masking the amino group with Boc (tert-butoxycarbonyl) to prevent undesired nucleophilic attacks .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while reducing hydrolysis risks .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : H and C NMR identify substituent patterns (e.g., methylamino at δ 2.8–3.2 ppm, ester carbonyl at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 229.05) .

- IR Spectroscopy : Detects ester C=O stretching (~1720 cm) and N-H bending (~1600 cm) .

Advanced: How are crystallographic ambiguities resolved for structural validation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves bond angles and stereochemistry (e.g., monoclinic crystal system with β = 103.7° observed in pyridine derivatives) .

- 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations in complex spectra, especially for methylamino and chloro substituents .

Basic: How is the compound quantified in mixed reaction systems?

Methodological Answer:

- Reverse-Phase HPLC : Uses a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA) .

- Calibration Curve : Prepared from pure standards (R > 0.99) to quantify concentrations in crude mixtures .

Advanced: How do structural analogs affect cross-reactivity in analytical assays?

Methodological Answer:

- Selectivity Studies : Compare retention times and MS fragmentation patterns of analogs (e.g., 6-bromo or 4-fluoro derivatives) to identify interfering peaks .

- Derivatization : Adding fluorescent tags (e.g., dansyl chloride) improves detection specificity in UV/Vis assays .

Basic: What are the recommended storage conditions for stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent thermal decomposition .

- Light Sensitivity : Amber vials minimize photodegradation of the methylamino group .

Advanced: How does pH affect hydrolytic stability of the ester group?

Methodological Answer:

- pH-Dependent Kinetics : Hydrolysis accelerates under alkaline conditions (pH > 9). Stability is optimal at pH 4–6, validated via HPLC monitoring over 72 hours .

- Buffered Solutions : Use phosphate or acetate buffers to maintain pH during kinetic studies .

Advanced: What computational methods predict reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models transition states (e.g., esterification energy barriers) .

- MD Simulations : GROMACS evaluates solvent effects on reaction pathways (e.g., DMF vs. toluene) .

Advanced: How are structure-activity relationships (SAR) studied for analogs?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replacing chloro with bromo or methylamino with ethylamino) .

- Biological Assays : Test analogs for activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ values) .

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:

- Error Analysis : Check basis set adequacy in DFT (e.g., upgrade to 6-311++G**) .

- Experimental Replication : Repeat syntheses under inert atmospheres to exclude oxygen/humidity artifacts .

Basic: What safety precautions are required during handling?

Methodological Answer:

- PPE : Gloves and goggles mandatory; use fume hoods due to potential respiratory irritation .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: Can green chemistry principles be applied to its synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.